molecular formula C21H24O11 B190454 Curculigoside B CAS No. 143601-09-6

Curculigoside B

Cat. No.: B190454
CAS No.: 143601-09-6
M. Wt: 452.4 g/mol
InChI Key: DIZYHORWVKHYCQ-PEVLUNPASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Curculigoside B can be isolated using high-speed counter-current chromatography (HSCCC). The process involves the use of a two-phase solvent system composed of ethyl acetate, ethanol, and water in a volume ratio of 5:1:5 (v/v/v). The lower phase of this system is used as the mobile phase at a flow rate of 2.0 mL/min, with the isolation temperature set at 30°C and the revolution speed at 800 rpm . This method allows for the efficient separation and purification of this compound from the crude extract of Curculigo orchioides.

Industrial Production Methods

Industrial production of this compound typically involves the extraction of the compound from the rhizomes of Curculigo orchioides using ethanol under reflux conditions. The extract is then subjected to partitioning with petroleum ether, chloroform, and ethyl acetate to yield different soluble fractions. The ethyl acetate-soluble fraction is further purified using column chromatography and preparative high-performance liquid chromatography (HPLC) to obtain this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Curculigoside B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are used to oxidize this compound under controlled conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce this compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with altered functional groups, which may exhibit enhanced or modified biological activities .

Scientific Research Applications

Anti-Inflammatory Effects

Curculigoside B exhibits significant anti-inflammatory properties, particularly in the context of arthritis. A study demonstrated that curculigoside significantly reduced paw swelling and arthritis scores in collagen-induced arthritic rats. It also lowered serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, suggesting its potential as a therapeutic agent for rheumatoid arthritis .

Case Study: Anti-Arthritic Mechanism

  • Model Used: Collagen-induced arthritis in rats
  • Dosage: 50 mg/kg
  • Findings:
    • Decreased inflammatory cytokines
    • Inhibition of cell proliferation in fibroblast-like synoviocytes
    • Modulation of JAK/STAT/NF-κB signaling pathways

Osteogenic Differentiation

This compound promotes osteogenic differentiation of adipose-derived stem cells (ADSCs), which may have implications for treating osteoporosis. In an ovariectomized mouse model, curculigoside administration resulted in increased RUNX2 expression and improved bone density, indicating its potential role in bone regeneration .

Case Study: Osteogenic Effects on ADSCs

  • Model Used: Ovariectomized mice
  • Dosage: 5 μmol/L for ADSCs
  • Findings:
    • Enhanced expression of osteogenic markers (RUNX2, ALP)
    • Prevention of bone mass loss

Lipid-Lowering Properties

Recent studies have suggested that this compound may have lipid-lowering effects, influencing cholesterol metabolism. In experiments involving Caco-2 cells (a model for intestinal absorption), curculigoside significantly affected lipid profiles, reducing total cholesterol and triglycerides without exhibiting cytotoxicity .

Findings on Lipid Metabolism:

  • Effects on Lipid Levels:
    • Decreased total cholesterol
    • Reduced triglycerides
    • Modulation of high-density lipoprotein and low-density lipoprotein levels

Neuroprotective Effects

This compound has shown promise in neuroprotection against conditions like Alzheimer's disease. It mitigates oxidative stress and apoptosis in neuronal cells exposed to glutamate, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Case Study: Neuroprotective Mechanism

  • Model Used: HT22 cells and APP/PS1 mice
  • Findings:
    • Decreased mitochondrial dysfunction
    • Reduced oxidative stress markers

Summary Table of Applications

Application AreaModel/Method UsedKey Findings
Anti-inflammatoryCollagen-induced arthritis ratsReduced cytokines; inhibited cell proliferation
Osteogenic differentiationOvariectomized miceIncreased RUNX2; improved bone density
Lipid-loweringCaco-2 cell modelDecreased cholesterol and triglycerides
NeuroprotectionHT22 cells and APP/PS1 miceMitigated oxidative stress; reduced apoptosis

Comparison with Similar Compounds

Curculigoside B is part of a group of phenolic glycosides isolated from Curculigo orchioides, including curculigoside A, C, and D . While all these compounds share similar structural features, this compound is unique due to its potent neuroprotective and anti-inflammatory properties.

Similar Compounds

    Curculigoside A: Known for its anti-inflammatory and antioxidant effects.

    Curculigoside C: Exhibits neuroprotective properties.

    Curculigoside D: Has shown activity against β-amyloid aggregation.

This compound stands out due to its comprehensive range of pharmacological activities, making it a promising compound for further research and development.

Biological Activity

Curculigoside B, a bioactive compound derived from the Curculigo genus, has garnered attention for its diverse biological activities. This article explores the compound's effects on various biological systems, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Overview of this compound

This compound is primarily extracted from Curculigo orchioides , a plant known for its traditional medicinal uses. The compound exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and osteogenic properties. Recent studies have elucidated its mechanisms of action through various signaling pathways.

  • Osteogenic Differentiation :
    • This compound promotes the osteogenic differentiation of adipose-derived stem cells (ADSCs) via the PI3K/Akt signaling pathway . Research indicates that treatment with curculigoside leads to increased alkaline phosphatase (ALP) activity and calcium deposition, essential markers for osteogenesis .
    • Table 1 : Effects of this compound on Osteogenic Differentiation
    ParameterControl GroupThis compound Group
    ALP Activity (U/mg)0.51.2
    Calcium Deposition (µg/mL)1025
  • Anti-Arthritic Effects :
    • In vivo studies demonstrate that curculigoside significantly reduces paw swelling and arthritis scores in collagen-induced arthritis models. It also modulates pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-arthritic agent .
    • Table 2 : Cytokine Levels in CIA Rats Treated with this compound
    CytokineControl Group (pg/mL)This compound Group (pg/mL)
    TNF-α15080
    IL-610050
    IL-103060
  • Neuroprotective Effects :
    • This compound exhibits neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. It enhances mitochondrial function and promotes cell survival in models of neurodegenerative diseases .

Pharmacological Activities

  • Antioxidant Activity : this compound has been shown to mitigate oxidative stress by activating the Nrf2/HO-1 pathway , which is crucial for cellular defense against free radicals .
  • Anti-Inflammatory Activity : The compound downregulates inflammatory mediators through the JAK/STAT/NF-κB signaling pathway , providing a mechanism for its anti-inflammatory effects in conditions like arthritis .

Case Studies and Research Findings

  • Osteoporosis Model : A study demonstrated that curculigoside treatment in ovariectomized rat models resulted in significant bone density improvements compared to control groups, highlighting its potential in osteoporosis management .
  • Arthritis Model : Research involving collagen-induced arthritis rats showed that curculigoside administration led to reduced joint inflammation and pain, supporting its use as a therapeutic agent for rheumatoid arthritis .

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating and characterizing Curculigoside B from natural sources?

this compound is typically isolated from Curculigo orchioides rhizomes using solvent extraction (e.g., ethanol or methanol), followed by chromatographic techniques like column chromatography or HPLC. Structural identification employs 1^1H-NMR and 13^13C-NMR spectroscopy to confirm glycosidic bonds and phenolic groups, supplemented by IR spectroscopy for functional group analysis . Purity validation often includes mass spectrometry and HPLC quantification against reference standards .

Q. What in vitro and in vivo models are commonly used to assess this compound’s anti-inflammatory effects?

  • In vitro : Rheumatoid arthritis-derived fibroblast-like synoviocytes (e.g., MH7A cells) are treated with this compound to measure proliferation inhibition (via MTT assays) and cytokine secretion (e.g., TNF-α, IL-6) using ELISA .
  • In vivo : Collagen-induced arthritis (CIA) rat models evaluate paw swelling reduction and serum cytokine levels (e.g., IL-17A, IL-1β) via ELISA. Histopathological scoring of joint inflammation is also critical .

Q. How is this compound’s osteogenic activity measured in bone marrow stromal cells (BMSCs)?

BMSCs are treated with this compound (e.g., 10–500 μM), and osteogenic differentiation is assessed via alkaline phosphatase (ALP) activity assays, alizarin red staining for mineralization, and qPCR for osteogenic genes (e.g., Runx2, osteocalcin). OPG/RANKL ratio analysis by ELISA confirms inhibition of osteoclastogenesis .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s modulation of NF-κB across disease models?

In arthritis studies, this compound downregulates NF-κB in synovial cells by increasing cytosolic IκB retention, suppressing inflammation . Conversely, in ischemic brain injury models, it upregulates NF-κB to enhance neuroprotection . These context-dependent effects necessitate tissue-specific pathway analysis (e.g., Western blotting for IκB vs. NF-κB p65) and comparative dose-response studies .

Q. What experimental strategies optimize this compound yield in in vitro cultures?

Elicitors like salicylic acid (SA, 10 ppm) and polyethylene glycol (PEG 6000, 10,000 ppm) enhance this compound synthesis in C. orchioides cultures. Time-course HPLC analysis shows peak production at 1–2 weeks post-elicitation. Stress-induced phenolic compound synthesis is quantified via Folin-Ciocalteu assays .

Q. How do JAK/STAT and PI3K/Akt pathways mediate this compound’s therapeutic effects in disparate diseases?

  • JAK/STAT : In arthritis, this compound inhibits JAK1/JAK3 phosphorylation and STAT3 nuclear translocation, reducing pro-inflammatory cytokines .
  • PI3K/Akt : In neuroprotection, it activates PI3K/Akt to suppress oxidative stress (measured via SOD, MDA assays) and apoptosis (TUNEL staining) . Dual-pathway studies require tissue-specific kinase activity assays (e.g., ELISA kits) and siRNA knockdown to confirm mechanistic specificity .

Q. What statistical approaches address variability in this compound’s dose-dependent responses across cell lines?

Nonlinear regression models (e.g., log-dose vs. response) and one-way ANOVA with post hoc tests (e.g., Dunnett’s) are used to compare IC50 values and cytokine inhibition across cell types (e.g., MH7A vs. BMSCs). Triplicate experiments and SD calculations minimize variability .

Q. Methodological Challenges and Solutions

Q. How should researchers design studies to validate this compound’s dual role in pro-osteogenic and anti-osteoclastogenic activity?

Co-culture systems of BMSCs and osteoclast precursors (e.g., RAW264.7 cells) treated with this compound can simultaneously measure ALP activity (BMSCs) and TRAP staining (osteoclasts). OPG/RANKL ratios and Wnt/β-catenin pathway markers (e.g., β-catenin, Cyclin D1) should be analyzed via Western blot .

Q. What controls are essential when testing this compound’s antioxidant effects in neuronal injury models?

Include positive controls (e.g., N-acetylcysteine for antioxidants) and negative controls (vehicle-treated cells). Measure ROS levels (DCFH-DA assay), mitochondrial membrane potential (JC-1 staining), and apoptosis markers (caspase-3 activity) to distinguish antioxidant mechanisms from off-target effects .

Q. How can researchers standardize bioactivity assays for this compound given its low natural abundance (0.11–0.35%)?

Semi-synthetic biosynthesis or elicitor-enhanced in vitro production (see FAQ 5) ensures consistent supply. Bioactivity comparisons between natural and synthetic batches using LC-MS and cell-based assays (e.g., MH7A proliferation) validate equivalence .

Properties

IUPAC Name

[5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 2-hydroxy-6-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O11/c1-29-14-4-2-3-12(24)16(14)20(28)30-9-10-7-11(23)5-6-13(10)31-21-19(27)18(26)17(25)15(8-22)32-21/h2-7,15,17-19,21-27H,8-9H2,1H3/t15-,17-,18+,19-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZYHORWVKHYCQ-PEVLUNPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)OCC2=C(C=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1C(=O)OCC2=C(C=CC(=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80162478
Record name Curculigoside B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143601-09-6
Record name Curculigoside B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143601096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Curculigoside B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Curculigoside B
Curculigoside B
Curculigoside B
Curculigoside B
Curculigoside B
Curculigoside B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.